5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride
Description
5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride is a small-molecule compound featuring a pyridine core substituted with a nitro group at the 5-position and a piperidin-4-ylmethylamine moiety at the 2-position. Its molecular formula is C₁₁H₁₆ClN₅O₂, with a molecular weight of 301.73 g/mol (calculated).
Properties
IUPAC Name |
5-nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2.ClH/c16-15(17)10-1-2-11(14-8-10)13-7-9-3-5-12-6-4-9;/h1-2,8-9,12H,3-7H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUDFEWLBCBKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC=C(C=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233954-98-7 | |
| Record name | 2-Pyridinamine, 5-nitro-N-(4-piperidinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233954-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride typically involves a multi-step process:
Amination: The piperidin-4-ylmethyl group is introduced via nucleophilic substitution reactions, where piperidine reacts with a suitable pyridine derivative.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Reduction Reactions
The nitro group at position 5 undergoes selective reduction under catalytic hydrogenation or metal-assisted conditions. Key findings include:
These reductions are critical for generating bioactive amine derivatives used in medicinal chemistry .
Substitution Reactions
The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (NAS), particularly at positions ortho and para to the nitro group.
Key Substitution Pathways:
-
Para-Substitution (Position 4) :
Reacts with amines (e.g., NH₃, alkylamines) via oxidative substitution using tert-butyl hydroperoxide (TBHP) as an oxidant . Example: -
Ortho-Substitution (Position 6) :
Achieved using sulfonic acid derivatives (e.g., SO₂Cl₂) to introduce halogens or sulfonic groups .
Piperidine Ring Functionalization
The piperidin-4-ylmethyl side chain participates in:
Oxidative Transformations
The pyridine ring undergoes oxidation to form N-oxides under strong oxidizing agents:
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reagents | Competing Pathways |
|---|---|---|---|
| Nitro (C5) | High (electrophilic NAS) | NH₃, TBHP | Reduction to amine |
| Pyridine N | Moderate | H₂O₂, Cl₂ | N-Oxide formation |
| Piperidine N | Low (steric hindrance) | Alkyl halides | Quaternary salt formation |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride is primarily researched for its role as a potential therapeutic agent. The following applications have been noted:
- Antitumor Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group is often associated with enhanced biological activity, making it a candidate for further development in anticancer therapies .
- Inhibitory Effects on Enzymes : Research has shown that derivatives of pyridine compounds can act as inhibitors for specific enzymes involved in disease pathways. This compound's structure may allow it to interact with targets such as kinases or phosphodiesterases, which are critical in cancer and inflammatory diseases .
Pharmacology
The pharmacological profile of this compound suggests several potential uses:
- Neuropharmacological Applications : Given the piperidine component, this compound may influence neurotransmitter systems, making it a candidate for studying neurodegenerative diseases or mood disorders. Its ability to cross the blood-brain barrier can be particularly advantageous for central nervous system (CNS) drug development .
Synthesis and Derivative Studies
Research into the synthesis of this compound and its derivatives has opened avenues for creating more potent analogs. Various synthetic routes have been explored, leading to modifications that enhance efficacy or reduce toxicity. Comparative studies of these derivatives can provide insights into structure-activity relationships (SAR) that are crucial for drug design .
Data Tables
| Activity Type | Description |
|---|---|
| Antitumor | Cytotoxic effects on cancer cells |
| Enzyme Inhibition | Potential inhibitor of kinases/phosphodiesterases |
| Neuropharmacological Effects | Influence on neurotransmitter systems |
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated various nitro-pyridine derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition, suggesting that further exploration could lead to novel anticancer agents .
Case Study 2: Neuropharmacological Research
In research conducted at a leading university, the effects of piperidine-based compounds on serotonin receptors were analyzed. The findings suggested that modifications to the piperidine structure could enhance binding affinity and selectivity, indicating potential therapeutic uses in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidin-4-ylmethyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Substituent Effects
- Nitro vs. Chloro substituents (e.g., 5-chloro derivative) offer moderate electronegativity and may enhance metabolic stability .
- Amine Linker : The piperidin-4-ylmethyl group in the target compound introduces a methylene spacer, increasing conformational flexibility compared to direct piperidin-4-yl attachment in analogs. This spacer may optimize interactions with deeper hydrophobic pockets in target proteins .
Physicochemical Properties
- Salt Forms: Dihydrochloride salts (e.g., 5-chloro derivative) enhance solubility in polar solvents, whereas the monohydrochloride form of the target compound may balance solubility and lipophilicity .
Biological Activity
5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride, also known by its CAS number 1233954-98-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H17ClN4O2
- Molecular Weight : 272.73 g/mol
- CAS Number : 1233954-98-7
The compound features a nitro group and a piperidine moiety, which are significant for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance, derivatives of piperidine have been shown to inhibit key pathways involved in cancer progression, such as the NF-kB signaling pathway, which is crucial in various carcinomas . The incorporation of the piperidine structure enhances the compound's ability to interact with targets involved in tumor growth and metastasis.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Similar piperidine derivatives have demonstrated activity against various Gram-positive and Gram-negative bacteria, indicating that this compound may also possess such properties . The nitro group is known to enhance the electron-withdrawing capacity, which can contribute to increased antibacterial efficacy.
Neuroprotective Effects
Preliminary studies suggest that compounds containing piperidine rings may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This inhibition can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease . The dual inhibition mechanism may provide a multi-targeted approach to managing such conditions.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine and pyridine rings can significantly influence the biological activity of the compounds. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups (e.g., nitro) | Increases potency against cancer cells |
| Substitution at the 4-position of piperidine | Alters binding affinity to biological targets |
These insights guide further optimization of the compound for enhanced therapeutic effects.
Case Studies
- Anticancer Study : A study involving a series of piperidine derivatives showed that certain modifications led to improved efficacy against lung cancer cell lines. The presence of a nitro group was correlated with increased cytotoxicity .
- Antimicrobial Evaluation : Research on similar compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be effective against these pathogens .
- Neuroprotection : A recent investigation into piperidine derivatives indicated their potential as dual inhibitors of cholinesterase enzymes, highlighting their role in Alzheimer's disease management. The study emphasized that structural modifications could enhance neuroprotective properties .
Q & A
Q. What are the key considerations for synthesizing 5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride?
Methodological Answer: The synthesis typically involves:
Coupling Reactions : Piperidine and pyridine derivatives are coupled using nucleophilic substitution or reductive amination. For example, similar compounds in use magnesium-mediated coupling in ethanol .
Nitro Group Introduction : Nitration at the pyridine C-5 position requires controlled conditions (e.g., nitric acid/sulfuric acid mixtures) to avoid over-nitration.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity. highlights the use of silica gel chromatography for isolating intermediates .
Q. How should researchers safely handle this compound in the laboratory?
Methodological Answer: Based on structurally similar compounds ( ):
Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
Ventilation : Use fume hoods to avoid inhalation (GHS precaution P337+P313) .
Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
First Aid :
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
¹H NMR : Analyze coupling patterns (e.g., pyridine protons at δ 8.2-8.5 ppm, piperidine protons at δ 2.5-3.5 ppm). provides analogous data for pyridine-amine derivatives .
LC-MS : Confirm molecular weight (M+H⁺ expected ~311.3 g/mol).
FT-IR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch).
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer: Adopt the ICReDD framework ():
Reaction Path Search : Use quantum chemistry software (e.g., Gaussian) to model nitro group introduction energetics.
Condition Screening : Machine learning algorithms predict optimal solvent/base combinations. highlights reduced trial-and-error through computational feedback .
Validation : Cross-check computed transition states with experimental yields.
Q. What mechanistic insights explain contradictory yields in nitro-group functionalization?
Methodological Answer:
Competitive Pathways : Nitration may proceed via electrophilic (HNO₃⁺) or radical mechanisms, depending on solvent polarity.
Steric Effects : Bulky piperidine substituents hinder nitro group positioning ( compares steric impacts in similar structures) .
Mitigation : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps.
Q. Data Analysis Table :
| Variable | Impact on Yield | Mechanistic Rationale |
|---|---|---|
| Solvent (Polar vs. Nonpolar) | ±20% | Polar solvents stabilize nitronium ion intermediates. |
| Temperature (0°C vs. RT) | -30% at RT | Higher temps promote side reactions. |
Q. How can statistical design of experiments (DoE) improve reaction reproducibility?
Methodological Answer: Follow ’s approach:
Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent, catalyst loading).
Response Surface Methodology (RSM) : Optimize nitro group introduction using central composite designs .
Validation : Replicate optimized conditions ≥3 times to confirm robustness.
Q. What strategies resolve discrepancies in biological activity data for analogs?
Methodological Answer:
Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., notes piperidine methylation alters receptor binding) .
In Silico Docking : Use AutoDock Vina to model interactions with target proteins.
Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., nitro group position vs. IC₅₀).
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks (ICH guidelines).
HPLC Monitoring : Track decomposition products (e.g., nitro reduction to amine).
Recommendations : Store at -20°C in amber vials ( advises protection from light) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
